

Diethylene Glycol Ditosylate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Diethylene glycol ditosylate

Cat. No.: B051767

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CAS Number: 7460-82-4

This technical guide provides an in-depth overview of **diethylene glycol ditosylate**, a versatile bifunctional molecule crucial for various applications in chemical synthesis, particularly in the realm of drug development and materials science. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical and Physical Properties

Diethylene glycol ditosylate, also known as 2,2'-oxydiethyl ditosylate or bis(2-tosyloxyethyl)ether, is a white to off-white solid.^[1] Its structure features a flexible diethylene glycol core flanked by two tosylate groups. The tosyl group is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable bifunctional alkylating agent.^{[1][2]}

Key Physicochemical Data:

Property	Value	Reference(s)
CAS Number	7460-82-4	
Molecular Formula	C ₁₈ H ₂₂ O ₇ S ₂	[1]
Molecular Weight	414.49 g/mol	
Appearance	White to off-white powder/solid	[1]
Melting Point	87-89 °C	[1]
Boiling Point	581.2 ± 45.0 °C (Predicted)	[1]
Density	1.301 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[4]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation of **diethylene glycol ditosylate**. Below is a summary of expected and reported spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic and aliphatic protons in the molecule.

Assignment	Chemical Shift (ppm)	Multiplicity	Reference(s)
Aromatic protons (Ts-H)	7.78	d	
Aromatic protons (Ts-H)	7.35	d	
Methylene protons (-CH ₂ -O-Ts)	4.09	t	
Methylene protons (-O-CH ₂ -CH ₂ -O-)	3.60	t	
Methyl protons (Ts-CH ₃)	2.45	s	

Note: The data presented is based on typical values and may vary depending on the solvent and instrument used.

¹³C NMR Spectroscopy

While specific experimental data for **diethylene glycol ditosylate** is not readily available in the searched literature, the predicted chemical shifts for the carbon atoms can be inferred from the structure and data for similar compounds like triethylene glycol di-p-tosylate.[5] The spectrum would show distinct signals for the methyl, methylene, and aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of **diethylene glycol ditosylate** would exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Functional Group Assignment	Reference(s)
~3050-3100	C-H stretch (aromatic)	Inferred
~2850-3000	C-H stretch (aliphatic)	Inferred
~1595, ~1495	C=C stretch (aromatic ring)	Inferred
~1360, ~1175	S=O stretch (sulfonate)	[6]
~1100	C-O stretch (ether)	[6]

Characteristic wavenumbers for the parent compound, diethylene glycol, are observed at 881 cm⁻¹ and 1083 cm⁻¹.^[7]

Mass Spectrometry

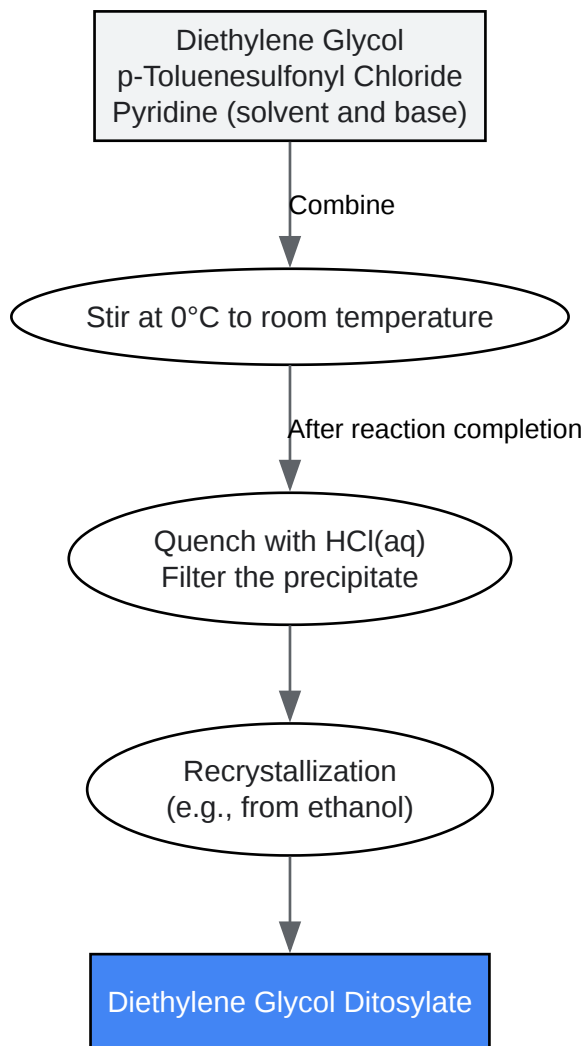
Electron ionization mass spectrometry (EI-MS) of **diethylene glycol ditosylate** would be expected to show a molecular ion peak (M⁺) at m/z 414. Key fragmentation patterns would likely involve the loss of the tosyl groups and cleavage of the ether linkages. The fragmentation of the related ethylene glycol ditosylate shows major peaks at m/z 91 (tropylium ion), 155 (tosyl group), and 199.^[8] A similar pattern would be anticipated for **diethylene glycol ditosylate**.

Experimental Protocols: Synthesis

The synthesis of **diethylene glycol ditosylate** is typically achieved through the reaction of diethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. The following is a representative experimental protocol adapted from procedures for similar compounds.^[9]

Synthesis of Diethylene Glycol Ditosylate

Synthesis of Diethylene Glycol Ditosylate



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Caption: General workflow for the synthesis of **diethylene glycol ditosylate**.

Materials:

- Diethylene glycol
- p-Toluenesulfonyl chloride (TsCl)

- Pyridine (anhydrous)
- Hydrochloric acid (HCl), concentrated
- Ice
- Ethanol (for recrystallization)

Procedure:

- In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylene glycol in anhydrous pyridine.
- Cool the solution in an ice bath to 0°C.
- Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
- Collect the crude product by vacuum filtration and wash with cold water.
- Purify the crude **diethylene glycol ditosylate** by recrystallization from a suitable solvent, such as ethanol, to yield a white crystalline solid.
- Dry the purified product under vacuum.

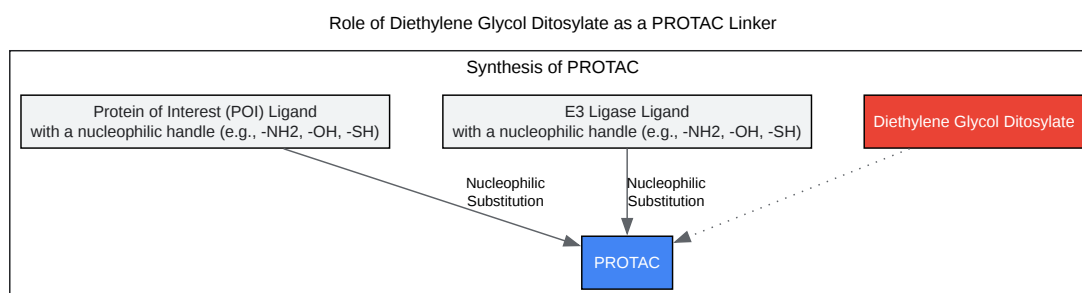
Applications in Drug Development and Chemical Synthesis

The bifunctional nature of **diethylene glycol ditosylate** makes it a highly valuable building block in organic synthesis. The two tosylate groups can be displaced by a variety of nucleophiles, allowing for the introduction of the flexible diethylene glycol linker between two molecular entities.

Linker for PROTACs

A significant application of **diethylene glycol ditosylate** is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3] The linker connecting the target-binding and E3 ligase-binding moieties is critical for the efficacy of the PROTAC.[10]

Diethylene glycol-based linkers, often derived from the corresponding ditosylate, are frequently employed due to their hydrophilicity and conformational flexibility, which can aid in the formation of a productive ternary complex between the target protein and the E3 ligase.[11]



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Caption: Logical relationship illustrating the use of **diethylene glycol ditosylate** in PROTAC synthesis.

Synthesis of Crown Ethers and Other Macrocycles

Diethylene glycol ditosylate is a key precursor in the synthesis of various macrocyclic compounds, including crown ethers.[12] The reaction of **diethylene glycol ditosylate** with

catechols or other diols under basic conditions leads to the formation of these macrocycles, which have applications as phase-transfer catalysts and in host-guest chemistry.

Safety and Handling

Diethylene glycol ditosylate is an irritant to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Diethylene glycol ditosylate is a versatile and valuable reagent in organic synthesis with significant applications in drug discovery, particularly as a flexible linker in the design of PROTACs. Its well-defined structure and predictable reactivity make it an important tool for medicinal chemists and materials scientists. This guide provides a comprehensive overview of its properties, synthesis, and applications to support further research and development.

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